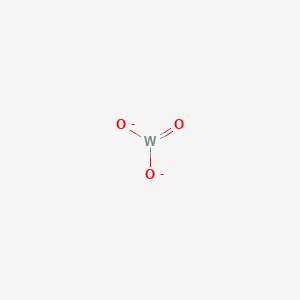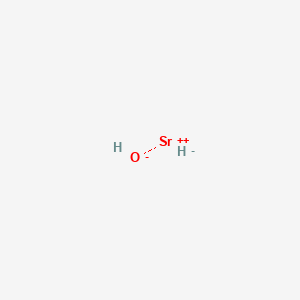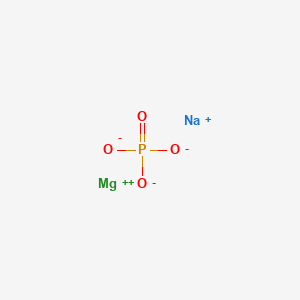
Phosphoric acid, magnesium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, magnesium sodium salt is a compound that combines the properties of phosphoric acid, magnesium, and sodium. It is a versatile compound used in various applications due to its unique chemical properties. This compound is often utilized in industrial, chemical, and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, magnesium sodium salt can be synthesized through the neutralization reaction of phosphoric acid with magnesium and sodium hydroxides. The reaction typically involves the following steps:
Mixing: Phosphoric acid is mixed with magnesium hydroxide and sodium hydroxide in a controlled environment.
Reaction: The mixture is heated to facilitate the reaction, forming the desired salt.
Crystallization: The resulting solution is cooled to allow the salt to crystallize.
Separation: The crystals are separated from the solution and dried.
Industrial Production Methods
Industrial production of this compound often involves the use of high-temperature and high-pressure hydrolysis processes. This method ensures a stable product quality and reduces production costs compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, magnesium sodium salt undergoes various chemical reactions, including:
Neutralization: Reacts with acids and bases to form salts and water.
Substitution: Can participate in substitution reactions where one or more of its ions are replaced by other ions.
Complexation: Forms complexes with metal ions, which can be used in various applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Acids: Such as hydrochloric acid and sulfuric acid.
Bases: Such as sodium hydroxide and potassium hydroxide.
Metal Ions: Such as calcium and iron.
Major Products Formed
The major products formed from these reactions include various phosphate salts and complexes, which have applications in different fields .
Scientific Research Applications
Phosphoric acid, magnesium sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Plays a role in biological systems, particularly in the regulation of phosphate levels.
Medicine: Utilized in dental and orthopedic applications due to its ability to form strong bonds with calcium.
Industry: Used in the production of fertilizers, detergents, and other industrial products
Mechanism of Action
The mechanism of action of phosphoric acid, magnesium sodium salt involves its ability to bind with various ions and molecules. It acts as a sequestering agent, binding divalent cations such as calcium and magnesium. This binding ability makes it useful in various applications, including water treatment and medicine .
Comparison with Similar Compounds
Phosphoric acid, magnesium sodium salt can be compared with other similar compounds, such as:
Sodium phosphate: Used in similar applications but lacks the magnesium component.
Magnesium phosphate: Similar in function but does not contain sodium.
Calcium phosphate: Often used in medical applications but has different chemical properties.
The uniqueness of this compound lies in its combined properties of magnesium and sodium, making it versatile for various applications .
Properties
CAS No. |
25640-28-2 |
|---|---|
Molecular Formula |
MgNaO4P |
Molecular Weight |
142.27 g/mol |
IUPAC Name |
magnesium;sodium;phosphate |
InChI |
InChI=1S/Mg.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+2;+1;/p-3 |
InChI Key |
YJGHGAPHHZGFMF-UHFFFAOYSA-K |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Na+].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







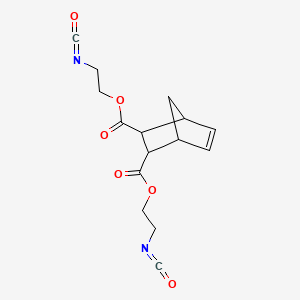
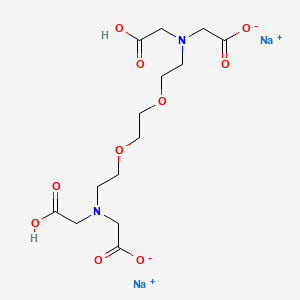
![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)

![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
